Thiomorpholine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of thiomorpholine-3-carboxamide derivatives has been explored through various methods. One approach involves the stereoselective polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives, utilizing immobilized amino acid derivatives as starting materials. This method allows for the efficient and selective formation of the desired products, demonstrating the versatility of thiomorpholine-3-carboxamide in synthetic chemistry (Králová et al., 2017). Additionally, solid-phase synthesis techniques have been employed to create trisubstituted thiomorpholin-3-ones, showcasing the compound's adaptability in synthetic routes (Nefzi et al., 1998).
Molecular Structure Analysis
The molecular structure of thiomorpholine-3-carboxamide derivatives has been characterized through various analytical techniques, including crystallographic studies. For instance, structural studies of specific derivatives have provided insights into the crystal systems and intermolecular interactions within the compounds, revealing the complexity and stability of their molecular architecture (Abbasi et al., 2011).
Chemical Reactions and Properties
Thiomorpholine-3-carboxamide and its derivatives undergo a range of chemical reactions that highlight their reactivity and potential for further functionalization. Ring-opening reactions of thiomorpholine, for example, have been explored to yield products with different ligands, demonstrating the compound's versatility in organic synthesis (Hanif et al., 1999).
Physical Properties Analysis
The physical properties of thiomorpholine-3-carboxamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. While specific studies on these properties are less common, the available data from structural analyses provide valuable insights into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of thiomorpholine-3-carboxamide, including its reactivity, stability, and interaction with other molecules, are essential for understanding its potential applications. Studies have shown that thiomorpholine-3-carboxamide derivatives exhibit interesting biological activities, which can be attributed to their unique chemical properties (Lu et al., 2017).
Scientific Research Applications
COX Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole carboxamide derivatives have been synthesized and evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .
- Methods of Application : The compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .
- Results : The synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : A novel category of 8-methoxycoumarin-3-carboxamides was designed and synthesized to investigate their antiproliferative activity against liver cancer cells .
- Methods of Application : The compounds were synthesized and their antiproliferative activity was assessed against HepG2 cells, a widely studied liver cancer cell line .
- Results : Compound 5 exhibited the most potent antiproliferative activity among the screened compounds (IC50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC50 = 8.4 µM), while showing minimal impact on normal cells .
properties
IUPAC Name |
thiomorpholine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJIFNMKOKRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340880 | |
Record name | thiomorpholine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-3-carboxamide | |
CAS RN |
103742-31-0 | |
Record name | thiomorpholine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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